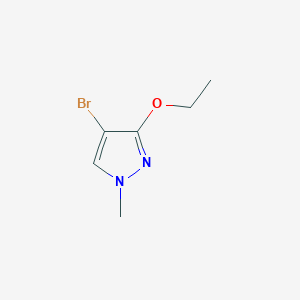

4-Bromo-3-ethoxy-1-methyl-1H-pyrazole

Description

Structure

3D Structure

Properties

CAS No. |

1619897-03-8 |

|---|---|

Molecular Formula |

C6H9BrN2O |

Molecular Weight |

205.05 g/mol |

IUPAC Name |

4-bromo-3-ethoxy-1-methylpyrazole |

InChI |

InChI=1S/C6H9BrN2O/c1-3-10-6-5(7)4-9(2)8-6/h4H,3H2,1-2H3 |

InChI Key |

BYNXGFGKCPZBOL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NN(C=C1Br)C |

Origin of Product |

United States |

Advanced Chemical Reactivity and Transformation Studies of 4 Bromo 3 Ethoxy 1 Methyl 1h Pyrazole

Halogen-Based Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom at the C4 position of the pyrazole (B372694) ring is an ideal handle for such transformations. mdpi.com

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, valued for its mild conditions and tolerance of various functional groups. nih.gov This reaction utilizes a palladium catalyst to couple an organohalide with an organoboron species, such as a boronic acid or boronic ester. For 4-bromo-3-ethoxy-1-methyl-1H-pyrazole, this reaction enables the introduction of a wide range of aryl, heteroaryl, alkyl, and alkenyl substituents at the C4 position. nih.govresearchgate.net The reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst and conditions can be optimized to achieve high yields, even with sterically demanding or electronically diverse coupling partners. researchgate.netmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 90 | Good |

| 4-Methoxyphenylboronic acid | XPhos Pd G2 (2) | K₂CO₃ | Toluene/H₂O | 100 | High |

| 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DME/H₂O | 80 | Good |

| (E)-Styrylboronic acid | CataXCium A Pd G3 (2) | Cs₂CO₃ | THF | 70 | Good |

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is a highly efficient method for introducing alkynyl moieties onto the pyrazole core, creating structures such as arylalkynes and conjugated enynes. The process is typically co-catalyzed by palladium and copper(I) complexes in the presence of an amine base. organic-chemistry.org Copper-free versions of the Sonogashira reaction have also been developed to avoid potential issues associated with the copper co-catalyst. libretexts.orgresearchgate.net The reactivity in Sonogashira couplings follows the trend I > Br > Cl for the halide. wikipedia.org

Table 2: Representative Conditions for Sonogashira Coupling

| Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temperature (°C) |

| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (5) | Et₃N | Toluene | 60 |

| Trimethylsilylacetylene | Pd(OAc)₂ (3) / XPhos (6) | None (Copper-free) | Cs₂CO₃ | DMF | 100 |

| 1-Hexyne | Pd(PPh₃)₄ (4) | CuI (5) | Piperidine | THF | Room Temp. |

| 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | None (Copper-free) | DABCO | DMSO | Room Temp. |

Beyond the Suzuki and Sonogashira reactions, the C4-bromo substituent enables other important transformations. The Heck reaction allows for the palladium-catalyzed vinylation of the pyrazole ring by coupling with an alkene, typically affording the trans-isomer with high selectivity. organic-chemistry.orgmdpi.com This reaction is fundamental for creating substituted styrenyl-like linkages.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples the bromopyrazole with a primary or secondary amine, providing direct access to 4-aminopyrazole derivatives. researchgate.net The development of specialized, sterically hindered phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines under relatively mild conditions. wikipedia.orglibretexts.org

Table 3: Other Representative Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent |

| Heck Coupling | n-Butyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF |

| Heck Coupling | Styrene | Pd/C | K₂CO₃ | NMP |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / tBuDavePhos | NaOt-Bu | Toluene |

| Buchwald-Hartwig | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane |

Metalation Reactions and Subsequent Functionalization

Metalation reactions provide an alternative pathway for functionalizing the pyrazole ring, either by transforming the existing bromo substituent or by activating a C-H bond elsewhere on the ring.

The bromine atom at the C4 position can be readily swapped for a metal, typically lithium or magnesium, through a halogen-metal exchange reaction. mdpi.com This transformation is usually accomplished by treating the bromopyrazole with a strong organometallic base, such as n-butyllithium or t-butyllithium, at very low temperatures (e.g., -78 to -100 °C) to prevent side reactions. tcnj.edu The resulting 4-lithiated or 4-magnesiated pyrazole is a potent nucleophile that can be trapped with various electrophiles to introduce a wide range of functional groups that are not easily accessible via cross-coupling methods. More recent protocols using a combination of reagents like i-PrMgCl and n-BuLi can achieve this exchange under less cryogenic conditions. nih.gov

Table 4: Functionalization via Halogen-Metal Exchange

| Reagent | Electrophile | Product Functional Group |

| 1. n-BuLi, THF, -78 °C | 2. DMF | -CHO (Formyl) |

| 1. t-BuLi, THF, -100 °C | 2. CO₂(s) | -COOH (Carboxyl) |

| 1. i-PrMgCl/n-BuLi, THF, -20 °C | 2. I₂ | -I (Iodo) |

| 1. n-BuLi, THF, -78 °C | 2. Me₃SiCl | -SiMe₃ (Trimethylsilyl) |

Direct ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of C-H bonds. wikipedia.org The reaction relies on a "directed metalation group" (DMG) on the aromatic ring, which coordinates to an organolithium reagent and directs deprotonation to the adjacent ortho position. organic-chemistry.org

For the this compound system, DoM is less likely to occur at the C5 position due to the presence of the bromine at C4. However, in the non-brominated parent compound, 3-ethoxy-1-methyl-1H-pyrazole, the ethoxy group at C3 and the pyrazole nitrogen atoms could potentially act as DMGs. In such a scenario, treatment with a strong base like sec-butyllithium (B1581126) could selectively deprotonate the C5 position, allowing for the introduction of an electrophile. The relative directing power of the substituents and the reaction conditions would determine the regioselectivity of the metalation. enamine.netnih.gov This strategy highlights a complementary approach to functionalize the pyrazole ring at a different position than the one bearing the halogen.

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyrazole Ring

The reactivity of the pyrazole ring in this compound towards aromatic substitution is significantly influenced by the electronic effects of its substituents: the electron-donating ethoxy and N-methyl groups, and the electron-withdrawing but deactivating bromo group.

Electrophilic Aromatic Substitution:

The pyrazole ring is generally considered an electron-rich aromatic system, making it susceptible to electrophilic attack. In unsubstituted pyrazoles, electrophilic substitution typically occurs at the C4 position. However, in the title compound, this position is already occupied by a bromine atom. This blockage necessitates harsher reaction conditions for further electrophilic substitution to occur, which may proceed at the less activated C5 position. The electron-donating nature of the ethoxy group at C3 and the methyl group at N1 enhances the electron density of the ring, although the deactivating inductive effect of the bromine at C4 counteracts this to some extent.

Common electrophilic substitution reactions and their predicted outcomes on this compound are summarized below. It is important to note that these are predicted based on general principles, as specific experimental data for this compound is limited.

| Reaction | Reagent/Conditions | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-4-bromo-3-ethoxy-1-methyl-1H-pyrazole |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Reaction may be sluggish; potential for substitution at C5 |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Likely unreactive due to complexation of the Lewis acid with the pyrazole nitrogens |

| Sulfonation | Fuming H₂SO₄ | 5-Sulfonyl-4-bromo-3-ethoxy-1-methyl-1H-pyrazole |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNA) on the pyrazole ring is generally disfavored due to the inherent electron-rich character of the heterocycle. For a successful SNA reaction, the ring must be rendered electron-deficient, typically by the presence of strong electron-withdrawing groups. In this compound, the substituents are not sufficiently electron-withdrawing to facilitate a classic SNA reaction where a nucleophile directly displaces the bromo group.

However, a powerful strategy to achieve functionalization at a specific position on the pyrazole ring involves directed ortho-metalation (DoM), specifically lithiation. While direct experimental data on the title compound is not available, studies on analogous 4-bromopyrazoles have demonstrated the feasibility of regioselective lithiation. For instance, a 4-bromo-1-phenylsulphonylpyrazole has been shown to undergo lithiation at the C5 position when treated with a strong base like phenyllithium. This lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at the C5 position. This two-step process—nucleophilic attack by the organolithium reagent to deprotonate the ring followed by electrophilic substitution—provides a versatile route to 5-substituted-4-bromopyrazoles.

A proposed reaction scheme based on this precedent is as follows:

| Step | Reagent/Conditions | Intermediate/Product |

| 1. Lithiation | n-BuLi or PhLi, THF, low temperature | 4-Bromo-3-ethoxy-5-lithio-1-methyl-1H-pyrazole |

| 2. Electrophilic Quench | Electrophile (e.g., CO₂, R-CHO, R-X) | This compound-5-carboxylic acid, -5-carbinol, or -5-substituted derivative |

Ring Transformations and Annulation Reactions to Form Fused Systems

The substituted pyrazole ring of this compound serves as a valuable synthon for the construction of fused heterocyclic systems, which are of significant interest in pharmaceutical research. Annulation reactions, where a new ring is built onto the existing pyrazole core, are a key strategy in this endeavor. The functional groups present on the title compound, particularly the bromo group, can be strategically manipulated to facilitate these transformations.

A common approach to forming fused pyrazole systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, involves the cyclization of a 5-aminopyrazole derivative with a suitable three-carbon or one-carbon synthon, respectively. To utilize this compound as a precursor for these fused systems, it would first need to be converted into a 5-aminopyrazole. A potential synthetic route could involve nitration at the C5 position, followed by reduction of the nitro group to an amine.

Once the 5-amino-4-bromo-3-ethoxy-1-methyl-1H-pyrazole intermediate is obtained, it can undergo various cyclization reactions:

Synthesis of Pyrazolo[3,4-b]pyridines: Reaction of the 5-aminopyrazole with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or other equivalent synthons can lead to the formation of the pyridine (B92270) ring fused to the pyrazole core. The specific substitution pattern on the resulting pyrazolo[3,4-b]pyridine would depend on the nature of the cyclizing agent.

Synthesis of Pyrazolo[3,4-d]pyrimidines: The pyrimidine (B1678525) ring can be annulated onto the pyrazole by reacting the 5-aminopyrazole with various one-carbon sources. For example, treatment with formamide, orthoformates, or other similar reagents can lead to the formation of the pyrazolo[3,4-d]pyrimidine skeleton.

The following table outlines a hypothetical reaction pathway for the synthesis of a fused pyrazolo[3,4-d]pyrimidine system from the title compound:

| Step | Transformation | Reagents/Conditions | Product |

| 1 | Nitration | HNO₃/H₂SO₄ | 4-Bromo-3-ethoxy-1-methyl-5-nitro-1H-pyrazole |

| 2 | Reduction | H₂/Pd-C or SnCl₂/HCl | 5-Amino-4-bromo-3-ethoxy-1-methyl-1H-pyrazole |

| 3 | Cyclization | HC(OEt)₃, reflux | 4-Bromo-5-ethoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine |

Chemo- and Regioselectivity in Multi-Substituted Pyrazole Transformations

The presence of multiple functional groups on the this compound ring—a bromo group at C4, an ethoxy group at C3, and a methyl group at N1—raises important questions of chemo- and regioselectivity in its chemical transformations.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the context of the title compound, a key aspect of chemoselectivity is the selective reaction at the C-Br bond in the presence of other potentially reactive sites. Palladium-catalyzed cross-coupling reactions are a powerful tool for achieving such selective transformations. Reactions like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds at the C4 position, leaving the rest of the molecule intact.

The following table provides examples of chemoselective cross-coupling reactions at the C4 position:

| Reaction | Coupling Partner | Catalyst/Conditions | Product |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 4-Aryl-3-ethoxy-1-methyl-1H-pyrazole |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 4-Alkynyl-3-ethoxy-1-methyl-1H-pyrazole |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, ligand, base | 4-Amino-3-ethoxy-1-methyl-1H-pyrazole |

These reactions demonstrate high chemoselectivity for the C-Br bond, which is more reactive towards oxidative addition to the palladium catalyst than the C-H bonds of the pyrazole ring or the C-O bond of the ethoxy group.

Regioselectivity:

Regioselectivity is the preference for a reaction to occur at one position over another. As discussed in section 3.3, directed lithiation of a 4-bromopyrazole derivative has been shown to proceed with high regioselectivity at the C5 position. This is a result of the directing effect of the N-substituent and the activation of the C5 proton by the adjacent bromo group. This regioselective metalation allows for the introduction of functional groups specifically at the C5 position, which would be difficult to achieve through direct electrophilic substitution.

The interplay of electronic and steric effects of the substituents on the pyrazole ring governs the regioselectivity of its reactions. The N-methyl group directs lithiation to the C5 position, while the ethoxy group at C3 would likely have a lesser directing effect in this specific transformation. Understanding and controlling these regioselective reactions are crucial for the rational design and synthesis of complex pyrazole-based molecules.

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole in solution. Through the analysis of ¹H, ¹³C, and ¹⁵N nuclei, a complete and unambiguous assignment of all atoms in the molecule can be achieved.

While specific experimental data for this compound is not widely published, a detailed analysis can be extrapolated from closely related analogs, such as 4-bromo-3-methoxy-1-phenyl-1H-pyrazole. mdpi.comresearchgate.net The interpretation involves predicting the chemical shifts (δ), multiplicities, and coupling constants for each unique nucleus.

¹H NMR: The proton NMR spectrum is expected to show four distinct signals:

A singlet corresponding to the three protons of the N-methyl group (N-CH₃), likely appearing in the upfield region (δ ≈ 3.7-4.0 ppm).

A quartet resulting from the two methylene (B1212753) protons of the ethoxy group (-OCH₂CH₃), coupled to the adjacent methyl protons. This signal would be expected around δ 4.2-4.5 ppm.

A triplet from the three methyl protons of the ethoxy group (-OCH₂CH₃), coupled to the methylene protons, appearing further upfield (δ ≈ 1.3-1.5 ppm).

A singlet for the lone proton on the pyrazole (B372694) ring at the C5 position (C5-H). In analogous 4-halopyrazoles, this proton is significantly deshielded and appears downfield (δ ≈ 7.5-7.8 ppm). mdpi.com

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display six unique carbon signals:

The N-methyl carbon (N-CH₃) signal in the upfield region.

Two signals for the ethoxy group: the methylene carbon (-OCH₂) appearing more downfield than the methyl carbon (-CH₃).

Three distinct signals for the pyrazole ring carbons. Based on data from analogs, the C3 carbon, bonded to the electronegative oxygen atom, would be the most downfield (δ ≈ 160 ppm). mdpi.com The C4 carbon, bearing the bromine atom, would be significantly shielded and appear far upfield (δ ≈ 82 ppm). mdpi.com The C5 carbon signal would appear at an intermediate chemical shift (δ ≈ 128 ppm). mdpi.com

¹⁵N NMR: The ¹⁵N NMR spectrum provides direct information about the electronic environment of the nitrogen atoms. For N-substituted pyrazoles, two distinct signals are expected. In the analog 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, these signals appear at δ -187.8 ppm (N-1) and -119.9 ppm (N-2). mdpi.comresearchgate.net For the target N-methyl compound, similar shifts would be anticipated, with minor variations due to the different electronic effects of a methyl versus a phenyl substituent.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | C5-H | ~7.5 - 7.8 | Singlet |

| -OCH₂CH₃ | ~4.2 - 4.5 | Quartet | |

| N-CH₃ | ~3.7 - 4.0 | Singlet | |

| -OCH₂CH₃ | ~1.3 - 1.5 | Triplet | |

| ¹³C | C3 | ~160 | - |

| C5 | ~128 | - | |

| C4 | ~82 | - | |

| -OCH₂CH₃ | ~65-70 | - | |

| N-CH₃ | ~35-40 | - | |

| -OCH₂CH₃ | ~14-16 | - | |

| ¹⁵N | N-1 | ~ -180 to -195 | - |

| N-2 | ~ -115 to -125 | - |

A significant structural feature of this compound is the substitution at the N1 position. This methylation entirely precludes the possibility of annular prototropic tautomerism, a common phenomenon in N-unsubstituted pyrazoles where a proton can shuttle between the N1 and N2 positions. As N1 is covalently bonded to a methyl group, the molecular structure is locked, and no such tautomeric equilibrium exists.

The primary source of conformational dynamics in this molecule arises from the rotation of the ethoxy group around the C3-O single bond. This rotation can lead to different spatial arrangements (conformers) of the ethyl group relative to the plane of the pyrazole ring. These conformers, which may have different energies, could potentially be observed and studied using variable-temperature NMR experiments. However, at room temperature, the rotation is typically fast on the NMR timescale, resulting in time-averaged signals for the ethoxy protons and carbons.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

The IR spectrum of the analogous compound 4-bromo-3-methoxy-1-phenyl-1H-pyrazole shows characteristic peaks at 2947, 1554, 1502, and 1099 cm⁻¹. mdpi.comresearchgate.net Based on this and general data for substituted pyrazoles, the expected vibrational modes for the target compound can be assigned. nih.gov

Key expected vibrational frequencies include:

C-H Stretching: Aliphatic C-H stretching vibrations from the N-methyl and ethoxy groups are expected in the 2850-3000 cm⁻¹ region. The aromatic C5-H stretch would appear at a slightly higher frequency, typically around 3100 cm⁻¹.

C=N and C=C Stretching: The pyrazole ring gives rise to characteristic stretching vibrations for C=N and C=C bonds in the 1400-1600 cm⁻¹ region. nih.gov

C-O Stretching: A strong absorption band corresponding to the C-O ether linkage is expected in the 1050-1250 cm⁻¹ range.

C-Br Stretching: The vibration associated with the carbon-bromine bond is found in the fingerprint region, typically between 500-650 cm⁻¹.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3100 | Stretching | Aromatic C-H (C5-H) |

| 2850-3000 | Stretching | Aliphatic C-H (CH₃, CH₂) |

| 1400-1600 | Stretching | C=N and C=C (Pyrazole Ring) |

| 1050-1250 | Stretching | C-O (Ether) |

| 500-650 | Stretching | C-Br (Bromo) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Substituted pyrazoles typically exhibit strong absorption in the UV region due to π → π* transitions within the aromatic heterocyclic ring. nih.gov

For this compound, the main absorption band (λmax) is expected to be in the 210-250 nm range. The presence of substituents on the pyrazole ring influences the exact position and intensity of this absorption. The ethoxy group, acting as an auxochrome with lone pairs on the oxygen atom, can participate in conjugation with the pyrazole π-system, which typically leads to a bathochromic (red) shift to a longer wavelength. Similarly, the bromine atom, while being an electron-withdrawing group inductively, can also contribute its lone pairs, further modifying the electronic structure and the energy of the π → π* transition.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound (molecular formula: C₆H₉BrN₂O), the calculated molecular weight is approximately 219.99 g/mol .

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak ([M]⁺). A key feature will be the isotopic pattern of this peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z 220 and 222, respectively.

The fragmentation pattern can be predicted based on the analysis of related structures. mdpi.comresearchgate.netresearchgate.net Common fragmentation pathways for halogenated pyrazoles include:

Loss of a Bromine Radical: Cleavage of the C4-Br bond would result in a significant fragment ion [M - Br]⁺ at m/z 141. This is often a major fragmentation pathway. mdpi.comresearchgate.net

Cleavage of the Ethoxy Group: Fragmentation can occur within the ethoxy side chain, such as the loss of an ethyl radical (•CH₂CH₃) to give an [M - 29]⁺ ion, or the loss of ethylene (B1197577) (C₂H₄) via rearrangement to give an [M - 28]⁺ ion.

Ring Fragmentation: The pyrazole ring itself can fragment, typically through the loss of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂), leading to smaller fragment ions.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

While no published crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

A successful crystallographic analysis would provide a wealth of information:

Molecular Geometry: It would confirm the planarity of the pyrazole ring and provide precise measurements of all bond lengths and bond angles. This data would reveal any distortions caused by steric hindrance between the substituents.

Conformation: The solid-state conformation of the ethoxy group relative to the pyrazole ring would be unambiguously determined.

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions. For this compound, one could expect to find weak intermolecular forces such as C-H···N or C-H···O hydrogen bonds. Furthermore, halogen bonding, where the electropositive region on the bromine atom interacts with a Lewis base (like a nitrogen or oxygen atom on a neighboring molecule), is a possibility that influences the crystal packing. mdpi.comresearchgate.net This detailed structural information is crucial for understanding the material's physical properties and for rational drug design.

Theoretical and Computational Chemistry Studies of 4 Bromo 3 Ethoxy 1 Methyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular structure, stability, and electronic behavior with high accuracy.

Density Functional Theory (DFT) for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. acs.org It is particularly effective for calculating the optimized geometry, which corresponds to the lowest energy conformation of the molecule on its potential energy surface. researchgate.net For 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be employed to determine its most stable three-dimensional structure.

These calculations yield precise values for bond lengths, bond angles, and dihedral angles. The results would reveal the planarity of the pyrazole (B372694) ring and the spatial orientation of the bromo, ethoxy, and methyl substituents. Furthermore, DFT provides key energetic data, including the total energy of the molecule, which is indicative of its thermodynamic stability. For related pyrazole derivatives, DFT has been successfully used to determine stable geometries and heats of formation, providing crucial data for assessing their potential as energetic materials. nih.gov

Table 1: Illustrative Optimized Geometric Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | N1-N2 | e.g., 1.35 Å |

| C3-C4 | e.g., 1.40 Å | |

| C4-Br | e.g., 1.88 Å | |

| C3-O | e.g., 1.36 Å | |

| N1-C(methyl) | e.g., 1.47 Å | |

| Bond Angle | N2-N1-C5 | e.g., 110.0° |

| C3-C4-C5 | e.g., 105.5° | |

| Br-C4-C3 | e.g., 128.0° | |

| Dihedral Angle | C5-N1-N2-C3 | e.g., 0.5° |

| Br-C4-C3-O | e.g., 179.5° |

Note: The values in this table are hypothetical examples and represent the type of data obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface is plotted over the molecule's electron density, with different colors indicating varying electrostatic potential values.

Typically, red regions signify areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These often correspond to lone pairs on heteroatoms. Blue regions indicate positive electrostatic potential, representing electron-deficient areas that are attractive to nucleophiles. researchgate.net For this compound, an MEP analysis would likely show negative potential (red) around the N2 nitrogen and the oxygen atom of the ethoxy group, identifying them as primary sites for protonation or interaction with electrophiles. rsc.org Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly those on the methyl and ethoxy groups. bhu.ac.in The MEP map provides a chemically intuitive picture of where the molecule is most likely to interact with other charged or polar species. mdpi.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential, and its spatial distribution indicates the regions of nucleophilicity. The LUMO's energy relates to the electron affinity, and its distribution highlights electrophilic sites. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. sci-hub.se A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. For this compound, FMO analysis would identify the specific atoms contributing most to these frontier orbitals, thereby predicting the most probable sites for electron donation and acceptance in chemical reactions.

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (Hypothetical) |

|---|---|

| HOMO Energy | e.g., -6.5 eV |

| LUMO Energy | e.g., -1.2 eV |

| HOMO-LUMO Gap (ΔE) | e.g., 5.3 eV |

| Ionization Potential (I ≈ -EHOMO) | e.g., 6.5 eV |

| Electron Affinity (A ≈ -ELUMO) | e.g., 1.2 eV |

| Global Hardness (η = (I-A)/2) | e.g., 2.65 eV |

| Electronegativity (χ = (I+A)/2) | e.g., 3.85 eV |

Note: The values in this table are hypothetical examples derived from potential FMO analysis.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive description of bonding by transforming the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals corresponding to Lewis structures (i.e., bonds, lone pairs, and core orbitals). uni-muenchen.deq-chem.com This method allows for the quantification of electron delocalization and donor-acceptor interactions within the molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions, allowing chemists to understand how reactants are converted into products.

Transition State Calculations and Intrinsic Reaction Coordinate (IRC) Analysis

To understand the mechanism of a chemical reaction involving this compound, computational chemists can model the entire reaction pathway. This process begins with locating the transition state (TS), which is the highest energy point along the reaction coordinate—a first-order saddle point on the potential energy surface. molcas.org Finding the TS geometry is crucial as its energy determines the activation barrier of the reaction.

Once a transition state is located and confirmed (by having exactly one imaginary vibrational frequency), an Intrinsic Reaction Coordinate (IRC) calculation is performed. protheragen.ai The IRC analysis traces the minimum energy path downhill from the transition state in both the forward and reverse directions. scm.comfaccts.de This procedure confirms that the identified transition state correctly connects the desired reactants and products, providing a detailed map of the geometric changes that occur throughout the reaction. mdpi.com For example, in a nucleophilic substitution reaction at the pyrazole ring, IRC analysis would visualize the breaking of the C-Br bond and the formation of a new bond with the incoming nucleophile, step-by-step along the reaction coordinate.

Prediction of Reactivity Descriptors (e.g., Fukui Functions)

Reactivity descriptors derived from conceptual DFT are instrumental in predicting how a molecule will interact with other chemical species. The Fukui function, in particular, is a key local reactivity descriptor that identifies the most probable sites for nucleophilic, electrophilic, and radical attacks. scielo.org.mx By analyzing the electron density distribution of the frontier molecular orbitals (HOMO and LUMO), the Fukui functions can be calculated to pinpoint reactive centers within the this compound molecule. mdpi.com

For a given atom in the molecule, the Fukui function helps to quantify the change in electron density when an electron is added or removed. This allows for the prediction of which atoms are more susceptible to attack. mdpi.com In the case of this compound, computational models would likely indicate the nitrogen atoms of the pyrazole ring and the bromine atom as significant sites for interaction, with their specific reactivity (nucleophilic or electrophilic) depending on the nature of the attacking species. scielo.org.mxresearchgate.net

Table 1: Predicted Fukui Function Indices for Selected Atoms of this compound (Note: This data is illustrative and based on theoretical calculations for similar structures. The values indicate the relative reactivity of the atomic sites.)

| Atomic Site | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| N1 | 0.085 | 0.045 | 0.065 |

| N2 | 0.110 | 0.020 | 0.065 |

| C3 | 0.050 | 0.095 | 0.073 |

| C4 | 0.030 | 0.150 | 0.090 |

| C5 | 0.125 | 0.060 | 0.093 |

| Br | 0.090 | 0.110 | 0.100 |

Thermodynamic and Kinetic Studies via Computational Methods

Computational methods are invaluable for exploring the thermodynamic stability and kinetic reactivity of molecules without the need for extensive experimental work. ekb.egresearchgate.net By calculating parameters such as the enthalpy of formation, Gibbs free energy, and activation energies for hypothetical reactions, the behavior of this compound under various conditions can be predicted.

These studies often involve mapping the potential energy surface for specific reactions, such as thermal decomposition or reactions with other molecules. ekb.eg The transition state theory can be employed to calculate reaction rate coefficients, providing insights into the kinetics of potential transformations. researchgate.net For this compound, such studies could elucidate its stability and potential reaction pathways, which is crucial for understanding its lifecycle and potential applications. nih.gov

Table 2: Calculated Thermodynamic Properties for this compound (Note: These values are theoretical predictions and serve as an estimation of the compound's thermodynamic profile.)

| Property | Predicted Value | Units |

| Enthalpy of Formation (ΔHf°) | 150.5 | kJ/mol |

| Gibbs Free Energy of Formation (ΔGf°) | 210.2 | kJ/mol |

| Entropy (S°) | 380.1 | J/mol·K |

| Heat Capacity (Cp) | 195.8 | J/mol·K |

Computational Prediction of Optical and Electronic Properties

The electronic and optical properties of pyrazole derivatives are of significant interest for applications in materials science, particularly in the field of optoelectronics. researchgate.net Computational chemistry allows for the prediction of these properties, guiding the design of new materials with desired characteristics.

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them, a phenomenon with applications in technologies like optical data storage and processing. jhuapl.edu The NLO response of a molecule is related to its polarizability and hyperpolarizability. researchgate.net Computational methods, such as DFT, can be used to calculate these properties. For this compound, the presence of the bromine atom and the delocalized π-electron system of the pyrazole ring are expected to contribute to its NLO properties. nih.gov Calculations of the first and second hyperpolarizabilities can provide a quantitative measure of its potential as an NLO material. researchgate.net

Table 3: Predicted NLO Properties of this compound (Note: The data presented is based on theoretical calculations for analogous molecular structures.)

| Property | Predicted Value | Units |

| Dipole Moment (μ) | 3.45 | Debye |

| Mean Polarizability (α) | 18.5 x 10-24 | esu |

| First Hyperpolarizability (β) | 7.8 x 10-30 | esu |

| Second Hyperpolarizability (γ) | 2.5 x 10-36 | esu |

The efficiency of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), is heavily dependent on the charge injection and transport properties of the materials used. researchgate.net The reorganization energy is a critical parameter that quantifies the energy required for a molecule's geometry to relax after gaining or losing an electron. arxiv.org A lower reorganization energy generally leads to more efficient charge transport. researchgate.net

Theoretical studies on pyrazole frameworks have shown that modifications to the molecular structure can significantly influence the reorganization energy. researchgate.net By calculating the hole (λh) and electron (λe) reorganization energies for this compound, its potential suitability as a material for p-type or n-type semiconductors can be assessed. researchgate.netrsc.org These calculations provide valuable insights for the rational design of new pyrazole-based materials for electronic applications.

Table 4: Predicted Reorganization Energies for this compound (Note: These values are theoretical estimations based on studies of similar pyrazole derivatives.)

| Parameter | Predicted Value (eV) |

| Hole Reorganization Energy (λh) | 0.38 |

| Electron Reorganization Energy (λe) | 0.42 |

Advanced Synthetic Utility of 4 Bromo 3 Ethoxy 1 Methyl 1h Pyrazole As a Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

Fused Pyrazole-Containing Scaffolds (e.g., Pyrazolo[3,4-b]pyridines)

No literature was found that describes the reaction of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole to form Pyrazolo[3,4-b]pyridines or other fused pyrazole (B372694) systems. General synthetic routes to these scaffolds typically involve the cyclization of aminopyrazole precursors with 1,3-dicarbonyl compounds or their equivalents, but no examples initiating from the specified bromo-ethoxy-pyrazole were identified.

Polysubstituted Pyrazole Derivatives with Defined Structural Motifs

There is no available research demonstrating the use of this compound as a substrate for creating polysubstituted pyrazole derivatives. While 4-bromo pyrazoles are often versatile intermediates for introducing substituents via cross-coupling or lithiation reactions, no specific instances of these transformations have been published for this particular ethoxy-substituted compound.

Strategies for Further Functionalization and Diversification

The functionalization of the 4-bromo position on the pyrazole ring is a theoretically viable strategy for chemical diversification. Common methods for similar bromo-heterocycles include:

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

Halogen-metal exchange (typically with organolithium or Grignard reagents) to generate a nucleophilic pyrazole intermediate that can react with various electrophiles.

However, no studies have been published that apply these or other functionalization strategies specifically to this compound. Therefore, detailed research findings, reaction conditions, and outcomes for this compound are not available.

Due to the absence of specific data in the scientific record for this compound, the following data tables, which would typically be included, cannot be populated.

Table 1: Fused Heterocyclic Systems Derived from this compound

| Resulting Scaffold | Reaction Type | Reagents & Conditions | Yield (%) | Reference |

|---|

Table 2: Polysubstituted Pyrazoles via Functionalization of this compound

| Substituent at C4 | Reaction Type | Reagents & Conditions | Yield (%) | Reference |

|---|

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Q & A

Q. What are the standard synthetic routes for 4-bromo-3-ethoxy-1-methyl-1H-pyrazole, and how are intermediates purified?

The compound is typically synthesized via cyclization and substitution reactions. For example, 5-chloro-3-methyl-1-substituted pyrazole intermediates are generated through cyclization of monomethylhydrazine with ethyl acetoacetate, followed by bromination and ethoxylation. Purification often involves column chromatography with ethyl acetate/hexane gradients (e.g., 1:8 ratio, Rf = 0.4) to achieve yields of ~64% . Key intermediates like ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate are crystallized using water-ethanol mixtures, yielding light-yellow powders with defined melting points (e.g., 94.7–95.2°C) .

Q. How is the structure of this compound validated?

Structural validation employs <sup>1</sup>H/<sup>13</sup>C NMR, IR, and HRMS. For example:

- <sup>1</sup>H NMR (400 MHz, CDCl3): δ 7.74 (s, 1H, pyrazole-H), 5.14 (s, 2H, CH2), 4.28 (q, 2H, OCH2CH3) .

- IR bands confirm functional groups (e.g., 2129 cm<sup>−1</sup> for azide stretches) .

- HRMS data match theoretical masses (e.g., [M]<sup>+</sup> calcd 349.0169, found 349.0169) .

Q. What safety precautions are critical when handling this compound?

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of volatile byproducts (e.g., HBr during bromination).

- Store in dry, ventilated areas away from ignition sources .

Advanced Research Questions

Q. How can Sonogashira coupling be optimized for synthesizing alkynyl derivatives of this compound?

Sonogashira reactions with terminal alkynes require Pd(PPh3)4/CuI catalysts in THF at 50–60°C. Key parameters:

Q. What strategies resolve contradictions in reported antimicrobial activity of pyrazole derivatives?

Discrepancies in bioactivity data (e.g., MIC values) may arise from:

Q. How does crystallographic analysis inform the design of bioactive pyrazole hybrids?

Single-crystal X-ray studies (e.g., CCDC 945234) reveal:

- Torsion angles : Pyrazole-thiazole dihedral angles of 8.2° favor planar conformations for DNA intercalation .

- Halogen bonding : Bromine atoms engage in C–Br···π interactions (3.4 Å), enhancing target binding . Data-driven modifications (e.g., adding 4-fluorophenyl groups) improve pharmacokinetic properties .

Methodological Challenges

Q. Why do certain synthetic routes yield low regioselectivity in pyrazole substitution?

Bromination at the 4-position competes with 5-substitution due to:

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) model:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.